

Physicochemical properties of Amisulpride-d5 for analytical use

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Compound of Interest

Compound Name: Amisulpride-d5

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An In-depth Technical Guide to the Physicochemical Properties and Analytical Applications of **Amisulpride-d5**

This technical guide provides a comprehensive overview of the physicochemical properties of **Amisulpride-d5** and its critical role as an internal standard in analytical methodologies. The information is intended for researchers, scientists, and professionals in drug development who are engaged in the quantitative analysis of Amisulpride.

Physicochemical Properties of Amisulpride-d5

Amisulpride-d5 is the deuterated analog of Amisulpride, an atypical antipsychotic and antiemetic agent.^{[1][2]} The incorporation of five deuterium atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based bioanalysis.^{[1][3]}

Property	Value	Reference
Chemical Name	4-amino-N-[[1-(ethyl-1,1,2,2,2-d5)-2-pyrrolidinyl]methyl]-5-(ethylsulfonyl)-2-methoxybenzamide	[4]
CAS Number	1216626-17-3	[5][6]
Molecular Formula	C ₁₇ D ₅ H ₂₂ N ₃ O ₄ S	[6]
Molecular Weight	374.51 g/mol	[6]
Purity	>95% (HPLC)	[6]
Storage Temperature	-20°C	[6]
Physical Format	Neat solid (powder)	[5][6]

Role in Analytical Chemistry

Amisulpride-d5 is predominantly used as an internal standard (IS) in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][7] The use of a stable isotope-labeled internal standard like **Amisulpride-d5** is considered the gold standard in quantitative bioanalysis.[1][3]

The key advantages of using **Amisulpride-d5** as an internal standard include:

- **Correction for Variability:** It accurately corrects for variations that may occur during sample preparation, injection, and ionization in the mass spectrometer.[1][3]
- **Similar Physicochemical Properties:** Being nearly identical to the unlabeled Amisulpride, it exhibits similar chromatographic retention times and extraction efficiencies.[1][8]
- **Mitigation of Matrix Effects:** It helps to compensate for the suppression or enhancement of the analyte signal caused by other components in the biological matrix.[3]
- **Mass Differentiation:** The mass difference between **Amisulpride-d5** and Amisulpride allows for their simultaneous measurement without isobaric interference.[1]

Experimental Protocols for Bioanalysis

A common application of **Amisulpride-d5** is in the quantification of Amisulpride in human plasma for pharmacokinetic studies.^{[2][7]} The following is a representative protocol synthesized from validated LC-MS/MS methods.

Preparation of Stock and Working Solutions

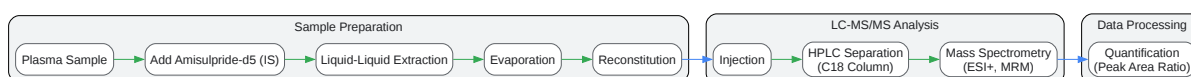
- Amisulpride Stock Solution: Prepare a stock solution of Amisulpride in a suitable solvent, such as methanol.
- Internal Standard Spiking Solution: Prepare a working solution of **Amisulpride-d5** (e.g., 200.0 ng/mL) by diluting its stock solution in 50% methanol.^{[1][7]}
- Calibration Standards and Quality Controls: Prepare calibration standards by spiking drug-free human plasma with the Amisulpride stock solution to achieve a concentration range of 2.0–2500.0 ng/mL.^{[1][7]} Quality control samples are prepared similarly at low, medium, and high concentrations.^{[1][7]}

Sample Preparation (Liquid-Liquid Extraction)

- To 100 µL of a plasma sample, add 100 µL of the **Amisulpride-d5** internal standard working solution.^[7]
- Briefly vortex the mixture.^[7]
- Add 2.5 mL of an extraction solvent (e.g., diethyl ether) and vortex for approximately 20 minutes.^[7]
- Centrifuge the samples at 4000 rpm for 10 minutes at 20°C.^[7]
- Freeze the aqueous layer using a dry-ice/acetone bath and transfer the organic supernatant to a clean tube.^[7]
- Evaporate the supernatant to dryness at 40°C under a stream of nitrogen.^[7]
- Reconstitute the residue in a mobile phase-compatible solution for analysis.^[3]

LC-MS/MS Conditions

- Liquid Chromatography:
 - Column: Zorbax Bonus-RP C18, 4.6 × 75 mm, 3.5 μm.[3][7]
 - Mobile Phase: Isocratic elution with 0.2% formic acid in water and methanol (35:65 v/v).[3][7]
 - Flow Rate: 0.5 mL/min.[3][7]
 - Column Temperature: 30°C.[7]
 - Retention Time: Approximately 1.1 ± 0.2 min for both Amisulpride and **Amisulpride-d5**. [7]
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
 - Detection: Multiple Reaction Monitoring (MRM).
 - Mass Transitions (m/z):
 - Amisulpride: 370.1 → 242.1.[1][3][7]
 - **Amisulpride-d5**: 375.1 → 242.1.[1][3][7]



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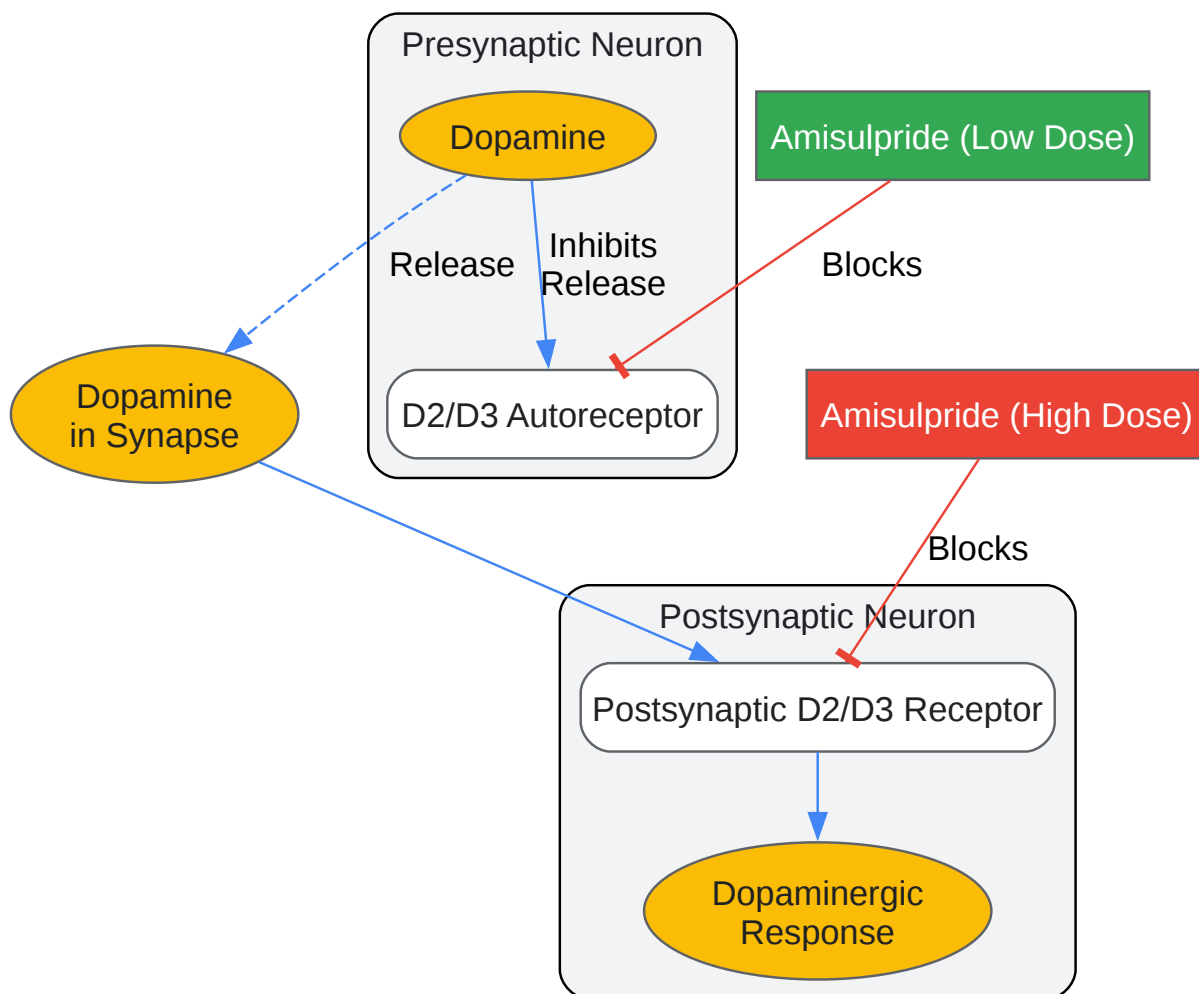
Bioanalytical workflow for Amisulpride quantification.

Mechanism of Action of Amisulpride

Amisulpride is a selective antagonist of dopamine D2 and D3 receptors.[9][10][11][12] Its pharmacological effect is dose-dependent.[11][12]

- Low Doses: At lower doses, Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, which normally inhibit dopamine release.[10][11][13] This blockade leads to an increase in dopamine levels in the synaptic cleft, which is thought to alleviate the negative symptoms of schizophrenia and depressive symptoms.[9][10][13]
- High Doses: At higher doses, it acts as an antagonist at postsynaptic D2 and D3 receptors, particularly in the limbic system.[9][10][12] This action inhibits dopaminergic hyperactivity, thereby addressing the positive symptoms of schizophrenia.[9]

Amisulpride also exhibits antagonism at serotonin 5-HT₇ and 5-HT_{2a} receptors, which may contribute to its antidepressant effects.[9][10] It has a low affinity for other receptor types, which contributes to a lower incidence of certain side effects compared to other antipsychotics.[10][11]



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Simplified mechanism of Amisulpride's dose-dependent action.

Principle of Internal Standard Correction

The fundamental principle behind using **Amisulpride-d5** is that the ratio of the analyte's signal to the internal standard's signal remains constant, even if sample loss occurs during processing. This allows for accurate quantification.

Principle of internal standard correction in bioanalysis.

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